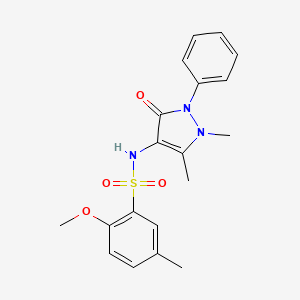
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring, and functional groups such as a methoxy group, a carboxylic acid group, and a ketone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzoic acid and methoxyacetyl chloride.
Formation of the Benzodiazole Ring: The starting materials undergo a cyclization reaction to form the benzodiazole ring. This step often requires the use of a dehydrating agent, such as phosphorus oxychloride, under reflux conditions.
Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction using a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like sodium hydroxide.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the ketone group and the carboxylation to form the carboxylic acid group. These reactions may require the use of oxidizing agents like potassium permanganate and carboxylating agents like carbon dioxide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures higher yields, better control over reaction parameters, and improved safety.
化学反応の分析
Types of Reactions
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in esterification reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, and esterification results in the formation of esters.
科学的研究の応用
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development. It can be used as a scaffold for designing new pharmaceuticals with antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Biological Studies: Researchers can use the compound to study enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other fine chemicals.
作用機序
The mechanism of action of 7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may exert its effects by:
Enzyme Inhibition: The compound can bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: The compound can interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Metal Chelation: The compound can form stable complexes with metal ions, affecting their availability and activity in biological systems.
類似化合物との比較
Similar Compounds
2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: Lacks the methoxy group, which may affect its reactivity and biological activity.
7-hydroxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid: Contains a hydroxy group instead of a methoxy group, which can influence its solubility and interaction with biological targets.
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid: The position of the carboxylic acid group is different, which can affect the compound’s chemical properties and applications.
Uniqueness
7-methoxy-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid is unique due to the presence of the methoxy group at the 7-position and the carboxylic acid group at the 5-position. This specific arrangement of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
特性
IUPAC Name |
7-methoxy-2-oxo-1,3-dihydrobenzimidazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-15-6-3-4(8(12)13)2-5-7(6)11-9(14)10-5/h2-3H,1H3,(H,12,13)(H2,10,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPHEGXCNHAHCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1NC(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)








![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 4-(2-nitroanilino)butanoate](/img/structure/B7628527.png)

![3-[5-(Trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B7628550.png)

